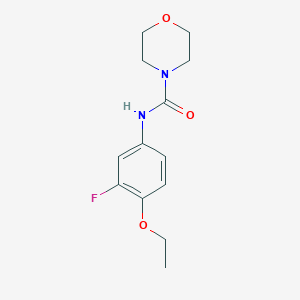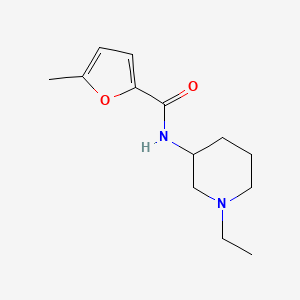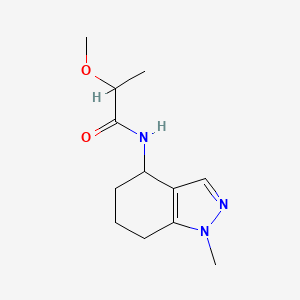
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. EFMC belongs to a class of compounds known as morpholine carboxamides, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been studied extensively for its potential applications in drug development. It has been found to exhibit promising activity against several disease targets such as cancer, inflammation, and infectious diseases. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been studied for its potential as an antibacterial and antifungal agent.
Wirkmechanismus
The exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide is not well understood. However, it is believed to exert its pharmacological effects by binding to specific target proteins and modulating their activity. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to bind to several protein targets such as tubulin, histone deacetylase, and cyclooxygenase-2 (COX-2). It has been proposed that N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide inhibits the activity of these proteins, leading to the observed pharmacological effects.
Biochemical and Physiological Effects
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has also been found to exhibit promising activity against several disease targets, making it a potential candidate for drug development. However, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide also has some limitations for lab experiments. Its exact mechanism of action is not well understood, making it difficult to design experiments to study its effects. In addition, N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide has not been extensively studied for its toxicity and pharmacokinetics, which could limit its potential as a drug candidate.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. One area of research could focus on elucidating the exact mechanism of action of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve studying its binding affinity to specific target proteins and analyzing its effects on downstream signaling pathways. Another area of research could focus on studying the toxicity and pharmacokinetics of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide. This could involve conducting animal studies to determine its safety and efficacy in vivo. Finally, future research could focus on developing N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity for specific disease targets.
Synthesemethoden
The synthesis of N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide involves the reaction of 4-ethoxy-3-fluoroaniline with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-3-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-12-4-3-10(9-11(12)14)15-13(17)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDRGPGILWCMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)


![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)